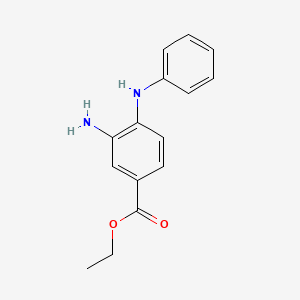

Ethyl 3-amino-4-anilinobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 3-amino-4-anilinobenzoate can be achieved from Benzoic acid, 3-nitro-4-(phenylamino)-, ethyl ester . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis involved three steps: alkylation, esterification, and alkylation .

Molecular Structure Analysis

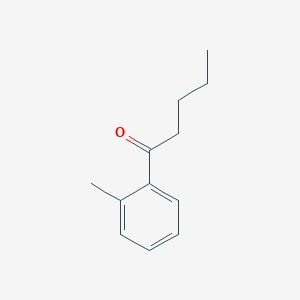

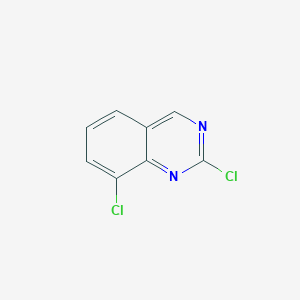

The molecular structure of Ethyl 3-amino-4-anilinobenzoate consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular formula is C15H16N2O2.

Physical And Chemical Properties Analysis

Ethyl 3-amino-4-anilinobenzoate has a boiling point of 441.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C, and the enthalpy of vaporization is 73.6±3.0 kJ/mol . The flash point is 220.5±27.3 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Ethyl 3-amino-4-anilinobenzoate, a compound related to ethyl 4-amino-3-methylbenzoate, has been explored for its reactivity and utility in organic synthesis. Gassman and Gruetzmacher (2003) detailed its involvement in ortho-alkylation of anilines, showcasing its role in complex chemical transformations, including alkylation, esterification, and halogenation processes (Gassman & Gruetzmacher, 2003). Furthermore, its photophysical properties were examined by Józefowicz (2011), who investigated the fluorescence quenching phenomena, revealing insights into the molecular behavior of similar compounds in varied conditions (Józefowicz, 2011).

Material Science and Polymer Research

The compound has found applications in material science, particularly in polymer research. Cheng et al. (2018) demonstrated its derivative's utility in ethylene polymerization and copolymerization with polar monomers. This research highlights the potential of such compounds in creating functional materials with specific properties, such as ester-functionalized semicrystalline polyethylene (Cheng et al., 2018).

Advanced Applications in Dye and Pigment Chemistry

In dye and pigment chemistry, the derivatives of Ethyl 3-amino-4-anilinobenzoate have been explored for their capacity to form complex molecular structures with specific spectral properties. Karcı and Demirçalı (2006) synthesized a series of novel phenylazopyrimidone dyes, indicating the potential of such compounds in developing new colorants with tailored absorption and emission characteristics (Karcı & Demirçalı, 2006).

Corrosion Inhibition for Industrial Applications

The application extends into industrial chemistry, where derivatives have been assessed for their corrosion inhibition properties on mild steel, suggesting their utility in protecting materials against degradation. Dohare et al. (2017) conducted a study that showcased the effectiveness of similar compounds in significantly reducing corrosion, marking an important consideration for industrial maintenance and material longevity (Dohare et al., 2017).

Safety and Hazards

Ethyl 3-amino-4-anilinobenzoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

Propriétés

IUPAC Name |

ethyl 3-amino-4-anilinobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h3-10,17H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUAKNOWBZBKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)